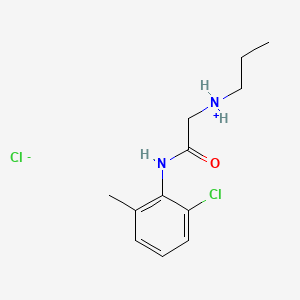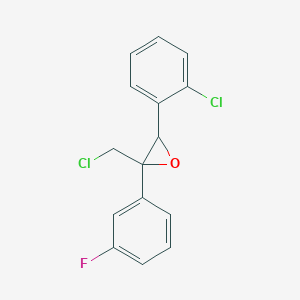![molecular formula C13H10F3NO2S B13754630 [4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)
[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid is an organic compound that features a thiophene ring substituted with a trifluoromethylphenylamino group and an acetic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-(trifluoromethyl)aniline and 3-bromothiophene.
Step 1: The 3-(trifluoromethyl)aniline undergoes a nucleophilic aromatic substitution with 3-bromothiophene in the presence of a base such as potassium carbonate and a palladium catalyst to form the intermediate 3-(trifluoromethyl)phenylamino-thiophene.
Step 2: The intermediate is then subjected to a carboxylation reaction using carbon dioxide in the presence of a strong base like sodium hydride to introduce the acetic acid group, yielding the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the thiophene ring provides a stable scaffold for interaction. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-2-yl)acetic acid: Similar structure but with the acetic acid group at a different position on the thiophene ring.
4-(Trifluoromethyl)phenylacetic acid: Lacks the thiophene ring but retains the trifluoromethylphenyl and acetic acid moieties.
3-(Trifluoromethyl)phenylthiophene: Lacks the acetic acid group but retains the trifluoromethylphenyl and thiophene moieties.
Uniqueness: The presence of both the trifluoromethylphenylamino group and the acetic acid moiety on the thiophene ring makes 2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid unique. This combination imparts distinct electronic and steric properties, enhancing its potential for various applications.
Propriétés
Formule moléculaire |
C13H10F3NO2S |
|---|---|
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
2-[4-[3-(trifluoromethyl)anilino]thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)9-2-1-3-10(5-9)17-11-7-20-6-8(11)4-12(18)19/h1-3,5-7,17H,4H2,(H,18,19) |
Clé InChI |
NSKWFLSZQYWUNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=CSC=C2CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
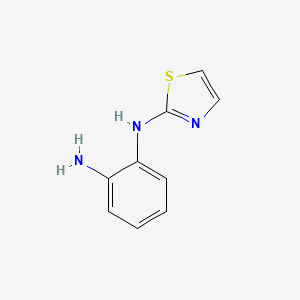
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)
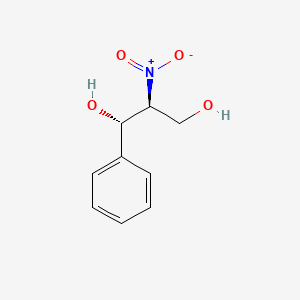
![2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-](/img/structure/B13754568.png)
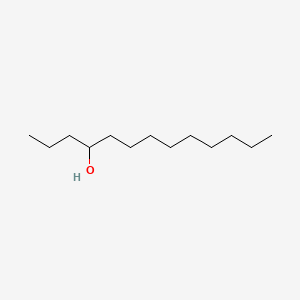

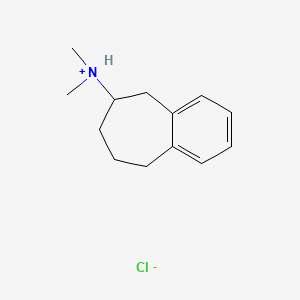
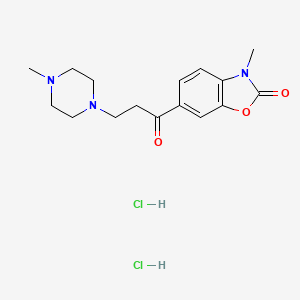

![1,5,13,17,22-Pentaazatricyclo[15.2.2.1~7,11~]docosa-7(22),8,10-triene-6,12-dione](/img/structure/B13754595.png)

